molecular formula C13H12F3N3 B1623344 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676153-52-9

5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B1623344
CAS No.: 676153-52-9
M. Wt: 267.25 g/mol
InChI Key: RKHNOQLBCDXICF-UHFFFAOYSA-N
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Description

The chemical compound 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This scaffold is a key pharmacophore in the development of novel therapeutic agents, demonstrating potent biological activities across multiple fields. Research has identified this tetrahydropyrazolopyrimidine core as a promising scaffold in antimicrobial development. Specifically, derivatives based on this structure have exhibited potent in vivo efficacy against Mycobacterium tuberculosis (Mtb) in mouse models, achieving a substantial reduction in bacterial load, thus presenting a potential candidate for new anti-tuberculosis therapies . The absolute stereochemistry at the C-5 and C-7 positions is critical for this anti-TB activity, with the (5R,7S) configuration confirmed as the active enantiomer . Furthermore, this chemical class has demonstrated strong potential in central nervous system (CNS) drug discovery. The scaffold has been identified as a core structure in potent κ-opioid receptor (KOR) agonists during high-throughput screening campaigns . Selected derivatives have shown significant analgesic activity in pharmacodynamic models, such as the acetic acid twisting test, with effects that are antagonized by a selective KOR antagonist, confirming their mechanism of action . Beyond these specific applications, the pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a privileged structure in the design of protein kinase inhibitors (PKIs) for targeted cancer therapy . Its planar, fused bicyclic system provides a rigid framework that is highly amenable to chemical modifications, allowing researchers to fine-tune electronic properties, lipophilicity, and binding affinity for various biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-7,10-11,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHNOQLBCDXICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421943
Record name SBB021674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676153-52-9
Record name SBB021674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Step Recyclization Strategy

A recent method demonstrated the recyclization of N-arylitaconimides with 5-aminopyrazoles in isopropyl alcohol and acetic acid, selectively forming pyrazolo[1,5-a]pyrimidines. While this approach simplifies synthesis, its applicability to trifluoromethyl-substituted derivatives remains unexplored.

Optimization of Physicochemical Properties

To address poor solubility and high lipophilicity (log P = 6.3 for compound 9 ), researchers replaced the phenyl group with polar heterocycles:

  • Pyridyl substituents : Introducing 2-pyridyl (10) or 3-pyridyl (15) at the RHS reduced log P by 0.8–1.9 while maintaining anti-tubercular activity.
  • Trifluoromethyl modification : Replacing CF₃ with CHF₂ in 17 increased solubility but compromised potency.
  • Dual heterocyclic systems : Compound 18 (2-pyridyl LHS, 3-pyridyl RHS) achieved log P = 3.3 and solubility = 0.21 g/L, albeit with reduced activity (MIC = 52.2 μM).

Scalability and Process Challenges

Key challenges include:

  • Stereochemical control : NaBH₄ reduction’s exclusivity for cis-isomers avoids costly separation but limits access to trans-configured analogues.
  • Chiral resolution costs : Preparative HPLC remains the only validated method for isolating (5R,7S)-6 , necessitating alternative asymmetric synthesis routes.
  • Coupling efficiency : HATU-mediated amidation achieves >80% yields but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura reaction yields 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as the primary product .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential as a therapeutic agent. Its structure suggests several pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the phenyl and trifluoromethyl groups can enhance activity against specific tumor types .
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it demonstrates significant inhibition against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Neuropharmacology

The compound's ability to interact with central nervous system receptors positions it as a potential neuropharmacological agent:

  • CNS Activity : Research has indicated that compounds similar to 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine may exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems such as serotonin and dopamine .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • SAR Analysis : Various studies have been conducted to elucidate how changes in the molecular structure affect biological activity. For example, the introduction of different substituents on the phenyl ring or alterations in the trifluoromethyl group have been shown to significantly impact potency and selectivity against target enzymes or receptors .

Synthesis and Derivative Development

The synthesis of 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine and its derivatives is an area of active research:

  • Synthetic Pathways : Several synthetic routes have been developed to produce this compound with high yields and purity. These methods often involve multi-step reactions starting from simpler pyrazole derivatives .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and antimicrobial properties; potential therapeutic uses
NeuropharmacologyPotential anxiolytic and antidepressant effects
Structure-Activity RelationshipInsights into how structural modifications affect biological activity
SynthesisDevelopment of efficient synthetic routes for compound production

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing cell permeability and bioactivity.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological applications, researchers found that specific derivatives showed promise in reducing anxiety-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin receptors.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Group : The CF₃ group at position 7 enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Aryl vs. Heteroaryl Substitutions : Phenyl (Ph) and fluorophenyl substituents at position 5 improve antituberculosis activity, while pyridinyl or morpholinyl groups (e.g., compound in ) may modulate target selectivity.
  • Carboxamide Functionalization : Derivatives with carboxamide groups at position 3 (e.g., ) exhibit potent enzyme inhibition, likely due to hydrogen-bonding interactions with target proteins.

Stereochemical and Saturation Effects

  • Tetrahydropyrimidine vs.
  • Stereoisomerism : Diastereomers of tetrahydropyrazolo[1,5-a]pyrimidines (e.g., SYN vs. ANTI in ) show divergent biological activities, emphasizing the importance of stereochemical control during synthesis.

Biological Activity

5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • CAS Number : 333765-71-2
  • Molecular Formula : C14H12F3N3O2
  • Molecular Weight : 311.259 g/mol

Biological Activity Overview

The biological activity of 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been linked to several key pharmacological effects:

  • Anticancer Activity :
    • Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit anticancer properties. For example, derivatives have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • In particular, modifications to the structure of pyrazolo[1,5-a]pyrimidines have led to enhanced potency against specific cancer targets.
  • Enzymatic Inhibition :
    • The compound has shown promise as an inhibitor of specific kinases involved in inflammatory pathways. For instance, it has demonstrated inhibitory activity against the p38 MAPK pathway with IC50 values in the nanomolar range (e.g., 53 nM) for related compounds .
    • Such inhibition is crucial for reducing pro-inflammatory cytokines like TNFα and IL-6 in various models of inflammation.
  • Antiarrhythmic Properties :
    • Some derivatives of tetrahydropyrimidines have been noted for their action on potassium channels (TASK-1), indicating potential use in treating atrial fibrillation and other arrhythmias .

The mechanisms through which 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its biological effects include:

  • Kinase Inhibition : The compound interacts with ATP-binding sites of kinases such as p38 MAPK and IKK-2, disrupting their activity and downstream signaling pathways involved in inflammation and cancer progression .
  • Cytokine Modulation : By inhibiting key inflammatory cytokines (e.g., TNFα), the compound can reduce inflammation and potentially alleviate symptoms in chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines. The results indicated that certain modifications led to significant reductions in cell viability with IC50 values as low as 0.013 μM against specific targets .

Case Study 2: Inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated a marked decrease in TNFα production with an effective dose (ED50) of 16 mg/kg when administered orally .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Reference
Compound Ap38 MAPK Inhibition0.004
Compound BTNFα Inhibition0.018
Compound CCancer Cell Viability0.013

Q & A

Q. What are the key synthetic methodologies for synthesizing 5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones. highlights a scalable solution-phase approach using CombiSyn synthesizers for parallel reactions, achieving high-purity products through crystallization. Key steps include:

  • Cyclization : Assembly of the pyrazolo[1,5-a]pyrimidine core via acid- or base-catalyzed reactions.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate target compounds from regioisomeric byproducts .

Example Protocol (from ):

StepReagents/ConditionsYieldNotes
CyclizationEthanol, reflux, 24h13%Regioisomer separation required
PurificationSilica gel (EtOAc/hexane)-Gradient elution (0–20% EtOAc)

Q. How is NMR spectroscopy employed to confirm structural and stereochemical integrity?

1D and 2D NMR techniques are critical for verifying regiochemistry and stereoisomerism:

  • 1H NMR : Distinct signals for protons near the trifluoromethyl group (δ ~2.7–4.5 ppm for tetrahydropyrimidine hydrogens) and aromatic protons (δ ~7.3–8.6 ppm) .
  • NOESY/ROESY : Differentiates syn vs. anti isomers by spatial correlations (e.g., Ethyl 5,7-dimethyl derivatives in ).
  • 19F NMR : Confirms trifluoromethyl group presence (δ ~-60 to -70 ppm) .

Key NMR Data ():

  • δ 8.58 ppm (s, 1H) : Pyrazole C3 proton.
  • δ 2.74 ppm (q, 2H) : Ethyl group adjacent to trifluoromethyl.

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, lab coat, goggles, and N95 masks to avoid inhalation/contact ().
  • Waste Management : Segregate hazardous waste (e.g., reaction byproducts) for professional disposal.
  • Ventilation : Use fume hoods or gloveboxes during synthesis to mitigate volatile organic compound (VOC) exposure .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization be addressed?

Regioisomer formation (e.g., ’s 13% target vs. 50% byproduct) is mitigated by:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor desired cyclization pathways.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve selectivity .
  • Computational Modeling : DFT calculations predict transition-state energetics to guide reagent selection .

Q. What role does the trifluoromethyl group play in biological activity?

The -CF₃ group enhances metabolic stability and binding affinity in kinase inhibitors (e.g., p38 MAPK in ) via:

  • Hydrophobic Interactions : Fits into hydrophobic enzyme pockets.
  • Electron-Withdrawing Effects : Stabilizes charge-transfer complexes in receptor-ligand systems .

Bioactivity Example ():

DerivativeTargetIC₅₀Notes
Compound 14aInfluenza Polymerase0.8 µM-CF₃ critical for potency

Q. How are QSAR models applied to optimize this scaffold for drug discovery?

Quantitative Structure-Activity Relationship (QSAR) studies use:

  • Descriptor Analysis : LogP, polar surface area, and H-bond acceptors/donors correlate with bioavailability.
  • Docking Simulations : Predict binding modes to targets like κ-opioid receptors () or bacterial enzymes ().
  • Library Design : Focus on substituents at positions 3 and 5 for enhanced potency .

Q. What analytical techniques validate purity and stability under storage conditions?

  • HPLC-MS : Quantifies purity (>95%) and detects degradation products.
  • Accelerated Stability Studies : Store at 40°C/75% RH for 1–3 months; monitor via NMR/HPLC .

Q. How does stereochemistry impact pharmacological profiles?

  • Syn vs. Anti Isomers : shows syn-isomers exhibit superior binding to chiral enzyme pockets (e.g., mycobacterial EchA6 in ).
  • Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution for enantiopure synthesis .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or ester groups at position 3 (e.g., ’s carboxamide derivatives).
  • Co-solvent Systems : PEG-400 or cyclodextrin-based formulations enhance aqueous solubility .

Q. How are computational tools used to predict synthetic feasibility?

  • Retrosynthetic Software (e.g., Chematica): Propose routes using available building blocks (e.g., 5-aminopyrazoles in ).
  • Reaction Yield Prediction : Machine learning models trained on reaction databases prioritize high-yield pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

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